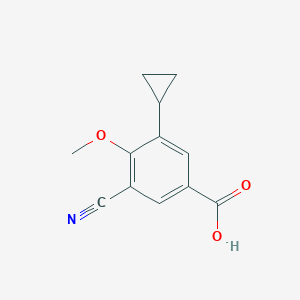
3-Cyano-5-cyclopropyl-4-methoxybenzoic acid
Cat. No. B8417065
M. Wt: 217.22 g/mol
InChI Key: BXNGVYQKMVYBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367843B2
Procedure details


Methyl 3-cyano-5-cyclopropyl-4-methoxybenzoate (491 mg) was dissolved in tetrahydrofuran (7.5 mL) and water (2.5 mL), and lithium hydroxide monohydrate (359 mg) was added to the solution, and then the mixture was stirred at mom temperature for 20 hours. The organic solvent was distilled off under reduced pressure and the aqueous layer was washed with n-hexane. To the aqueous layer, 1N hydrochloric acid was added, and the mixture was extracted with ethyl acetate under acidic conditions. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (394 mg) as a pale brown crystal.
Name
Methyl 3-cyano-5-cyclopropyl-4-methoxybenzoate
Quantity
491 mg
Type
reactant
Reaction Step One


Name
lithium hydroxide monohydrate
Quantity
359 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH:15]2[CH2:17][CH2:16]2)[C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=[O:7])#[N:2].O.[OH-].[Li+]>O1CCCC1.O>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH:15]2[CH2:16][CH2:17]2)[C:12]=1[O:13][CH3:14])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
Methyl 3-cyano-5-cyclopropyl-4-methoxybenzoate
|
|
Quantity
|
491 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=C(C1OC)C1CC1
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
359 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at mom temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The organic solvent was distilled off under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with n-hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the aqueous layer, 1N hydrochloric acid was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate under acidic conditions
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1OC)C1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 394 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

